N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide
CAS No.:
Cat. No.: VC13569368
Molecular Formula: C11H18N2O3S
Molecular Weight: 258.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H18N2O3S |
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Molecular Weight | 258.34 g/mol |
IUPAC Name | N-(2-aminophenyl)-N-(3-methoxypropyl)methanesulfonamide |
Standard InChI | InChI=1S/C11H18N2O3S/c1-16-9-5-8-13(17(2,14)15)11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3 |
Standard InChI Key | SFVXAOMBPQFBNE-UHFFFAOYSA-N |
SMILES | COCCCN(C1=CC=CC=C1N)S(=O)(=O)C |
Canonical SMILES | COCCCN(C1=CC=CC=C1N)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide belongs to the sulfonamide family, featuring a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The nitrogen is further substituted with a 2-aminophenyl ring and a 3-methoxypropyl group. Key molecular parameters include:
Property | Value |
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CAS Number | 1864014-98-1 |
Molecular Formula | |
Molecular Weight | 258.34 g/mol |
Density | Not Available |
Boiling/Melting Points | Not Available |
These data highlight its moderate molecular weight and polar functional groups, suggesting potential solubility in polar solvents .
Structural Analysis
The compound’s structure combines aromatic and aliphatic moieties:
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2-Aminophenyl Group: Provides aromaticity and potential hydrogen-bonding sites via the amine (-NH) group.
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3-Methoxypropyl Chain: Introduces ether and alkyl functionalities, enhancing lipophilicity.
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Methanesulfonamide Core: Offers hydrogen-bond acceptor capacity through sulfonyl oxygen atoms.
This hybrid structure may facilitate interactions with biological targets, though specific target profiles remain uncharacterized .
Synthesis and Manufacturing Considerations
Hypothetical Synthesis Pathways
While no direct synthesis reports exist for this compound, analogous sulfonamide syntheses involve:
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Sulfonylation of Amines: Reacting methanesulfonyl chloride with a secondary amine precursor.
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Stepwise Alkylation: Introducing the 3-methoxypropyl and 2-aminophenyl groups sequentially.
For example, a similar compound, Gabapentin Impurity 3 (CAS 1130-32-1), is synthesized via alkaline hydrolysis followed by acidification . Adapting this method, one might hydrolyze a precursor spirocyclic intermediate under basic conditions, then isolate the target sulfonamide through pH-controlled crystallization .
Purification and Characterization
Potential purification steps include:
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Recrystallization: Using solvent systems like isopropanol/water mixtures to isolate crystalline product .
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Chromatography: Normal-phase silica gel chromatography for impurities removal.
Characterization would rely on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s solubility profile is inferred from its functional groups:
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Polar Groups: Sulfonamide and methoxy moieties enhance water solubility.
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Aromatic Ring: Contributes to lipophilicity, balancing hydrophilicity.
Predicted log (octanol-water partition coefficient) values for similar sulfonamides range from 1.56 to 2.09, indicating moderate lipid bilayer permeability .
Thermal and Oxidative Stability
Sulfonamides generally exhibit stability under ambient conditions but may degrade under strong acids/bases or prolonged heat. Accelerated stability studies (e.g., 40°C/75% RH) would be necessary to assess decomposition pathways .
Comparative Analysis with Structural Analogs
N-[2-(N-Ethyl-3-methylanilino)ethyl]methanesulfonamide (CAS 37717-68-3)
This analog shares the methanesulfonamide core but substitutes the 2-aminophenyl group with a 3-methylanilinoethyl chain. Key differences include:
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Molecular Weight: 256.37 g/mol vs. 258.34 g/mol.
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Log : 1.9 (predicted) vs. 1.56–2.09.
Such variations influence bioavailability and target selectivity .
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